9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-
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Overview
Description
9H-Carbazole, 3-iodo-9-[(2-propenyloxy)methyl]-: is a derivative of carbazole, a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring. This compound is of significant interest due to its applications in organic materials, particularly in optoelectronic devices such as organic light-emitting diodes (OLEDs) and its potential use in pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-9H-carbazole typically involves the iodination of 9H-carbazole. One common method includes heating a solution of 9H-carbazole and potassium iodide in acetic acid at 100°C, followed by the addition of potassium iodate. The mixture is then stirred at the same temperature for a few hours, resulting in the formation of 3-iodo-9H-carbazole .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The reaction mixture is often poured into water, and the precipitate is collected by filtration and washed with hot water. Recrystallization from dichloromethane is used to obtain the final product as a white solid .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-iodo-9H-carbazole can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the electronic properties of the carbazole ring.
Polymerization: It can be used in polymerization reactions to form conjugated polymers for optoelectronic applications.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted carbazoles depending on the nucleophile used.
Oxidation Products: Carbazole derivatives with altered oxidation states.
Polymerization Products: Conjugated polymers with applications in optoelectronics.
Scientific Research Applications
Chemistry:
Optoelectronics: Used in the development of OLEDs and other electronic devices due to its excellent hole-transporting capabilities and strong fluorescence.
Polymer Chemistry: Utilized in the synthesis of π-conjugated polymers for various applications.
Biology and Medicine:
Pharmaceuticals: Studied for its potential use in drug development, particularly for its antimicrobial properties.
Industry:
Mechanism of Action
The mechanism of action of 3-iodo-9H-carbazole involves its interaction with molecular targets through its carbazole core. The compound’s ability to participate in electron transfer processes makes it valuable in optoelectronic applications. In biological systems, it can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
9-ethyl-9H-carbazole-3-carbaldehyde: Known for its anti-tumor properties through the activation of the p53 pathway.
3-iodo-9-ethylcarbazole: Another derivative with similar electronic properties but different substituent effects.
Properties
CAS No. |
832691-08-4 |
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Molecular Formula |
C16H14INO |
Molecular Weight |
363.19 g/mol |
IUPAC Name |
3-iodo-9-(prop-2-enoxymethyl)carbazole |
InChI |
InChI=1S/C16H14INO/c1-2-9-19-11-18-15-6-4-3-5-13(15)14-10-12(17)7-8-16(14)18/h2-8,10H,1,9,11H2 |
InChI Key |
NNHSDXLBXJEHJX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCN1C2=C(C=C(C=C2)I)C3=CC=CC=C31 |
Origin of Product |
United States |
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